

An In-Depth Technical Guide to 1-Azacyclooctadecane: Structure, Properties, and Synthetic Strategies

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Compound of Interest

Compound Name:	1-Azacyclooctadecane
CAS No.:	296-19-5
Cat. No.:	B13821547

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For Researchers, Scientists, and Drug Development Professionals

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This guide provides a comprehensive technical overview of **1-Azacyclooctadecane**, a large-ring saturated cyclic amine. While specific experimental data for this particular macrocycle is not extensively documented in publicly available literature, this document synthesizes established principles of macrocyclic chemistry to detail its structure, predict its physicochemical properties, and propose a robust synthetic methodology. The insights provided herein are grounded in the broader understanding of macrocyclic amines and their applications in various scientific domains.

Introduction to 1-Azacyclooctadecane: A Macrocyclic Scaffold of Interest

1-Azacyclooctadecane, a member of the saturated cyclic amine family, is a macrocyclic compound characterized by a seventeen-carbon aliphatic chain closed by a single nitrogen atom. Such large-ring nitrogen heterocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational flexibility and potential as building blocks for more complex molecular architectures.[1][2] The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, making it a key site for chemical modifications and interactions with other molecules.[3]

The structural simplicity of **1-Azacyclooctadecane**, lacking the heteroatoms of aza-crown ethers, allows for the focused study of the influence of a large, flexible hydrocarbon ring on the chemical behavior of a secondary amine. This makes it a valuable scaffold for fundamental research and a potential starting point for the development of novel ligands, catalysts, and therapeutic agents.

Chemical Structure and Nomenclature

The chemical structure of **1-Azacyclooctadecane** is defined by an 18-membered ring, with one nitrogen atom and seventeen carbon atoms. The systematic IUPAC name for this compound is **1-Azacyclooctadecane**.

Molecular Formula: $C_{17}H_{35}N$

Structure:

Caption: Chemical structure of **1-Azacyclooctadecane**.

Predicted Physicochemical Properties

Due to the absence of specific experimental data for **1-Azacyclooctadecane** in the reviewed literature, the following properties are predicted based on the general characteristics of large, non-polar cyclic amines. These values should be considered estimates and would require experimental verification.

Property	Predicted Value/Characteristic	Rationale
Molecular Weight	253.48 g/mol	Calculated from the molecular formula C ₁₇ H ₃₅ N.
Appearance	Waxy solid or viscous oil at room temperature.	Large, non-polar aliphatic chains typically lead to these physical states.
Boiling Point	High; expected to be > 300 °C.	The high molecular weight and large surface area result in significant van der Waals forces, requiring high energy for vaporization.
Melting Point	Moderately low.	The conformational flexibility of the large ring may disrupt efficient crystal packing, leading to a lower melting point compared to more rigid structures.
Solubility	Insoluble in water. Soluble in non-polar organic solvents (e.g., hexane, chloroform, diethyl ether).[4]	The long hydrocarbon chain imparts a lipophilic character, making it immiscible with polar solvents like water.
pKa of Conjugate Acid	~10-11	Typical for secondary amines, where the nitrogen's lone pair is readily available for protonation.

Proposed Synthetic Strategy: Intramolecular Reductive Amination

The synthesis of large-ring cyclic amines can be challenging due to the entropic unfavorability of cyclization.[5] However, several methods have been developed for the synthesis of

macrocycles.[2] A plausible and efficient route for the synthesis of **1-Azacyclooctadecane** is through a high-dilution intramolecular reductive amination of a long-chain amino-aldehyde.

Rationale for the Synthetic Approach

Intramolecular reductive amination is a robust method for forming cyclic amines.[6] The key to successfully synthesizing a large macrocycle like **1-Azacyclooctadecane** is to employ high-dilution conditions. This favors the intramolecular reaction (cyclization) over the intermolecular reaction (polymerization) by minimizing the probability of two reactive ends of different molecules encountering each other.

Proposed Synthetic Workflow



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Caption: Proposed synthetic workflow for **1-Azacyclooctadecane**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Precursor (17-aminoheptadecanal)

This multi-step process starts from a commercially available long-chain bromo-alcohol.

- Protection of the alcohol: To a solution of 17-bromoheptadecan-1-ol in dichloromethane (DCM), add imidazole and tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up with aqueous sodium bicarbonate and extract with DCM. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected bromo-alcohol.
- Nucleophilic substitution with azide: Dissolve the protected bromo-alcohol in dimethylformamide (DMF) and add sodium azide (NaN₃). Heat the reaction mixture to 80°C

and stir overnight. Cool to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate to obtain the protected azido-alcohol.

- Reduction of the azide: Carefully add the protected azido-alcohol to a suspension of lithium aluminum hydride (LiAlH_4) in anhydrous tetrahydrofuran (THF) at 0°C . Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to yield the protected amino-alcohol.
- Deprotection of the alcohol: Dissolve the protected amino-alcohol in THF and add tetrabutylammonium fluoride (TBAF). Stir at room temperature until deprotection is complete (TLC analysis). Concentrate the reaction mixture and purify by column chromatography to obtain 17-aminoheptadecan-1-ol.
- Oxidation to the aldehyde: To a solution of 17-aminoheptadecan-1-ol in DCM, add pyridinium chlorochromate (PCC) and stir at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of silica gel, eluting with DCM. Concentrate the filtrate to yield the desired precursor, 17-aminoheptadecanal.

Step 2: High-Dilution Intramolecular Reductive Amination

- Setup: In a large, three-necked round-bottom flask equipped with a mechanical stirrer and two syringe pumps, place a large volume of a suitable solvent such as 1,2-dichloroethane (DCE).
- Addition of reagents: Prepare two separate solutions: one of the 17-aminoheptadecanal precursor in DCE and another of a mild reducing agent like sodium triacetoxyborohydride ($\text{Na}(\text{OAc})_3\text{BH}$) in DCE.
- Slow addition: Using the syringe pumps, add both solutions simultaneously and at a very slow rate (e.g., over 24-48 hours) to the vigorously stirred solvent in the reaction flask. Maintain the temperature at room temperature.
- Reaction completion and work-up: After the addition is complete, continue stirring for an additional 12 hours. Quench the reaction with aqueous sodium bicarbonate. Separate the

organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

- Purification: Purify the crude product by column chromatography on silica gel to obtain pure **1-Azacyclooctadecane**.

Potential Applications and Future Research Directions

While specific applications for **1-Azacyclooctadecane** are not yet reported, its structure suggests potential in several areas:

- Drug Delivery: The lipophilic nature of the macrocycle could be exploited for the encapsulation and delivery of hydrophobic drug molecules.
- Ligand Synthesis: The secondary amine can be functionalized to create novel ligands for metal catalysis or for the development of metal-based therapeutics.
- Phase-Transfer Catalysis: Functionalized derivatives could act as phase-transfer catalysts due to their ability to shuttle ions between aqueous and organic phases.
- Building Block for Complex Molecules: It can serve as a scaffold for the synthesis of more complex, biologically active molecules.[7]

Future research should focus on the successful synthesis and characterization of **1-Azacyclooctadecane**. Subsequent studies could explore its coordination chemistry, its potential as a drug carrier, and the biological activity of its derivatives.

Safety and Handling

As with all chemicals, **1-Azacyclooctadecane** should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the general properties of amines, it may be a skin and eye irritant.

Conclusion

1-Azacyclooctadecane represents an intriguing yet underexplored macrocyclic amine. This guide has provided a detailed overview of its structure, predicted properties, and a plausible synthetic route based on established chemical principles. The synthesis and characterization of this molecule will open avenues for its exploration in various fields of chemical and biomedical research.

References

- Facile and Green Synthesis of Saturated Cyclic Amines. (2017). *Molecules*. [[Link](#)]
- Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. (n.d.). National Institutes of Health (NIH). [[Link](#)]
- Amine. (n.d.). Wikipedia. [[Link](#)]
- Physicochemical drug properties associated with in vivo toxicological outcomes: A review. (n.d.). Informa Healthcare. [[Link](#)]
- Advances in the synthesis and applications of macrocyclic polyamines. (2024). The Royal Society. [[Link](#)]
- Cobalt-Catalyzed Chemodivergent Synthesis of Cyclic Amines and Lactams from Ketoacids and Anilines Using Hydrosilylation. (2023). ACS Publications. [[Link](#)]
- Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. (n.d.). National Institutes of Health (NIH). [[Link](#)]

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Sources

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- 2. [pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

- [3. Amine - Wikipedia \[en.wikipedia.org\]](#)
- [4. scribd.com \[scribd.com\]](#)
- [5. royalsocietypublishing.org \[royalsocietypublishing.org\]](#)
- [6. pubs.acs.org \[pubs.acs.org\]](#)
- [7. Divergent Synthesis of 1-Azabicyclo\[n.1.1\]alkane Bioisosteres via Photoinduced Palladium Catalysis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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